N,N'-Diacetylpiperazine monohydrate

Description

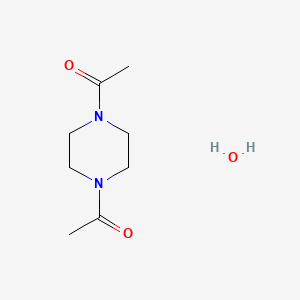

N,N'-Diacetylpiperazine monohydrate is a piperazine derivative with two acetyl groups attached to the nitrogen atoms of the piperazine ring, forming a neutral molecule stabilized by a water of crystallization. Its molecular formula is $ \text{C}8\text{H}{14}\text{N}2\text{O}2 \cdot \text{H}_2\text{O} $, with a molecular weight of 246.24 g/mol (anhydrous: 228.22 g/mol + 18.02 g/mol for water). The compound exhibits unique noncovalent interactions, particularly with halogens and interhalogens, where it forms complexes stabilized by $ \text{C=O} \cdots \text{I} $ and $ \text{C-H} \cdots \text{I} $ interactions . These interactions are critical for its stability in the solid state and influence its reactivity in solution .

Properties

IUPAC Name |

1-(4-acetylpiperazin-1-yl)ethanone;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2.H2O/c1-7(11)9-3-5-10(6-4-9)8(2)12;/h3-6H2,1-2H3;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGVHLQQTOACLEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C(=O)C.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-Diacetylpiperazine monohydrate can be synthesized through the acetylation of piperazine. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agents. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

[ \text{Piperazine} + 2 \text{Acetic Anhydride} \rightarrow \text{N,N’-Diacetylpiperazine} + 2 \text{Acetic Acid} ]

Industrial Production Methods: In an industrial setting, the production of N,N’-Diacetylpiperazine monohydrate involves similar acetylation reactions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N,N’-Diacetylpiperazine monohydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the acetyl groups back to amine groups.

Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products:

Oxidation: N,N’-Diacetylpiperazine N-oxide.

Reduction: Piperazine.

Substitution: N-substituted piperazines.

Scientific Research Applications

N,N’-Diacetylpiperazine monohydrate is utilized in various scientific research applications:

Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and as a model compound in biochemical assays.

Industry: N,N’-Diacetylpiperazine monohydrate is used in the production of polymers and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N,N’-Diacetylpiperazine monohydrate involves its interaction with specific molecular targets. The acetyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. In enzyme inhibition studies, the compound can bind to the active site of enzymes, blocking their activity and providing insights into enzyme function and regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Group Comparisons

The following table highlights key structural and functional differences between N,N'-Diacetylpiperazine monohydrate and related compounds:

*Estimated based on nicotinohydrazide derivatives.

2.2 Hydrogen Bonding and Solubility

- This compound: The water molecule participates in three hydrogen bonds, acting as both donor and acceptor, enhancing crystalline stability. This contrasts with IDASUB, where water forms a similar tripartite H-bond network but within a hydrazide framework .

- N,N'-Diphenylpiperazine : Lacks polar acetyl groups, reducing H-bonding capacity and solubility in polar solvents compared to the diacetyl derivative .

- Piperazinium salts (e.g., 4-nitrophenylpiperazinium hydrogen succinate): Ionic nature increases solubility in polar solvents, unlike neutral this compound .

2.3 Reactivity and Complexation

- Halogen Complexation : N,N'-Diacetylpiperazine forms stable solid-state complexes with interhalogens (e.g., I-Cl, I-Br) through $ \text{C=O} \cdots \text{I} $ and $ \text{C-H} \cdots \text{I} $ interactions. In contrast, iodine adducts degrade into components in solution, unlike more stable halogen complexes of tertiary amides .

- Co-crystallization : Forms a 2:1 co-crystal with salicylic acid, distinct from benzoic acid/DABCO co-crystals, where polymorphism depends on preparation method (grinding vs. solution) .

Key Research Findings

- Degradation in Solution : N,N'-Diacetylpiperazine’s iodine adducts dissociate in acetonitrile, while interhalogen complexes form ionic species ($[\text{X-I-X}]^-$), highlighting solvent-dependent stability .

- Polymorphism: Co-crystals with salicylic acid exhibit polymorphism under rapid cooling, a behavior also observed in benzoic acid/2-aminopyrimidine systems .

- Steric and Electronic Effects : Acetyl groups introduce steric hindrance and electron-withdrawing effects, reducing nucleophilicity compared to N-methylpiperazine derivatives (e.g., 1-methylpiperazine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.